2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol
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Overview
Description
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
Preparation Methods
The synthesis of 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable aldehyde with a thioamide in the presence of a base can lead to the formation of the thiazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, thiazole derivatives can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can be compared with other thiazole derivatives, such as:
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and neural function.
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.
What sets this compound apart is its unique combination of the thiazole ring and the hydroxymethyl group, which can confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H11NO2S |
---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C7H11NO2S/c1-7(2,10)6-8-5(3-9)4-11-6/h4,9-10H,3H2,1-2H3 |
InChI Key |
KKLHYPHADJOULU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CS1)CO)O |
Origin of Product |
United States |
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